molecular formula C6H4ClN3O3S B2944904 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 346593-12-2

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B2944904
CAS No.: 346593-12-2
M. Wt: 233.63
InChI Key: CISBGIGRMNIDSW-UHFFFAOYSA-N
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Description

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and diverse applications in scientific research. It is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The compound’s molecular formula is C6H4ClN3O3S, and it has a molecular weight of 233.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 7-chloro-2,1,3-benzoxadiazole with sulfonamide derivatives. One common method includes the chlorination of 2,1,3-benzoxadiazole followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and sulfonating agents like sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .

Scientific Research Applications

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the formation of fluorescent derivatives. This property is exploited in proteomics studies to label and detect proteins. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a chloro group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-chloro-2,1,3-benzoxadiazole-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISBGIGRMNIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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